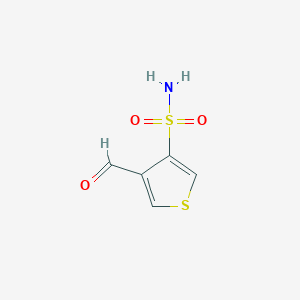

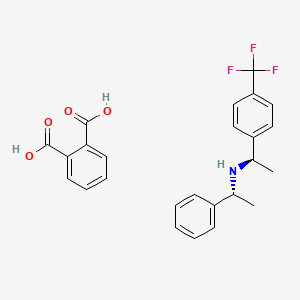

![molecular formula C16H13ClN2OS B2373443 3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol CAS No. 345237-58-3](/img/structure/B2373443.png)

3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . It is a white solid with a melting point of 210.0–210.9 °C .

Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature. For instance, a green, simple, and efficient method for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a new, heterogeneous catalyst has been reported .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as NMR and IR spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions involving similar pyrazole derivatives have been studied. For example, the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a similar compound was found to be a white solid with a melting point of 210.0–210.9 °C .Aplicaciones Científicas De Investigación

Compound Synthesis and Evaluation

A series of novel compounds, including 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, were synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one and 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehyde. These compounds were evaluated for their antibacterial and antifungal activities, showing varying effectiveness against strains like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (B'Bhatt & Sharma, 2017).

Derivative Synthesis and Application in Cancer Therapy

The synthesis of 3-phenyl-1H-pyrazole derivatives, important intermediates for biologically active compounds, was optimized for better yield and application in cancer therapy. These derivatives play a crucial role as small molecule inhibitors in anticancer studies (Liu, Xu, & Xiong, 2017).

Anticancer Potential

Evaluation as Anticancer Agents

Novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and evaluated for their anticancer activity. These compounds demonstrated a concentration-dependent inhibitory effect on breast carcinoma cell line MCF-7, indicating promising anticancer properties (Gomha, Salah, & Abdelhamid, 2014).

Anticancer and Antimicrobial Activity

A series of compounds were synthesized, exhibiting higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity. This highlights their potential as dual-function agents in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mecanismo De Acción

Target of Action

The primary targets of the compound “3-{[(4-chlorophenyl)thio]methyl}-1-phenyl-1H-pyrazol-5-ol” are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Pharmacokinetics

Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicits better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction temperature can affect the yield of the product .

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-6-8-15(9-7-12)21-11-13-10-16(20)19(18-13)14-4-2-1-3-5-14/h1-10,18H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOQSGRRVWLWLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

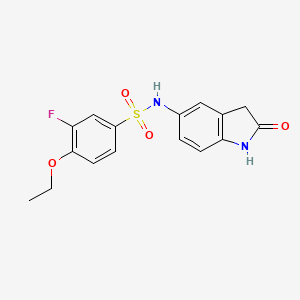

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)

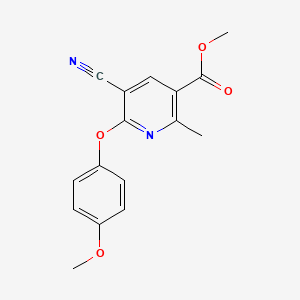

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)

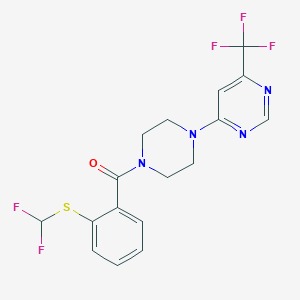

![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)